3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by its unique structure, which includes a benzyl group, a methylfuran moiety, and a pyrimido[4,5-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups with others, using reagents like alkyl halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles in the presence of catalysts like palladium or copper
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For instance, it may inhibit enzyme activity or interfere with DNA replication, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anti-inflammatory and anticancer properties.
Benzofuran derivatives: Compounds with a benzofuran moiety, exhibiting diverse biological activities
Uniqueness
3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of structural features, including the benzyl and methylfuran groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-benzyl-2-[(5-methylfuran-2-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-7-8-14(27-12)9-20-18-21-10-15-16(22-18)23-19(26)24(17(15)25)11-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H2,20,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXEELZRXLUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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